molecular formula C25H20ClNO3S2 B11680860 (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11680860
M. Wt: 482.0 g/mol
InChI Key: NVNCQXDZSZOKML-KQWNVCNZSA-N
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Description

(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety. The presence of chlorine and methylphenoxy groups further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation reaction between 5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde and 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H20ClNO3S2

Molecular Weight

482.0 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20ClNO3S2/c1-17-6-5-9-21(14-17)29-12-13-30-22-11-10-19(26)15-18(22)16-23-24(28)27(25(31)32-23)20-7-3-2-4-8-20/h2-11,14-16H,12-13H2,1H3/b23-16-

InChI Key

NVNCQXDZSZOKML-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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